
3-(シクロペンチルメチリデン)ピペリジン
説明
“3-(Cyclopentylmethylidene)piperidine” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
“3-(Cyclopentylmethylidene)piperidine” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
科学的研究の応用
mRNA–脂質ナノ粒子系
この化合物は、mRNA–脂質ナノ粒子 (LNP) 系の開発に用いられてきました。これらのシステムは、さまざまな治療用途にとって重要な、mRNAの安定性と送達を強化するように設計されています。 3-(シクロペンチルメチリデン)ピペリジンなどのピペリジン系イオン化脂質は、冷蔵温度でのmRNA/LNPの長期間保存安定性の向上に有望であることが示されています 。これは、mRNAの完全性を維持することが不可欠な、mRNAベースのワクチンや治療法にとって特に関連しています。
がんワクチン
ピペリジン誘導体は、がんワクチンの分野において不可欠です。 それらは、がんワクチンの開発における基本的な側面である、標的細胞へのmRNAの封入と送達において重要な役割を果たしています 。細胞にmRNAを効率的に送達する能力により、腫瘍抗原の発現が可能になり、その結果、がん細胞に対する免疫応答が誘発されます。
タンパク質置換療法
タンパク質置換療法では、ピペリジン系化合物が、治療用タンパク質をコードするmRNAの送達を促進するために使用されます 。このアプローチは、特定のタンパク質が欠損しているか機能不全になっているさまざまな遺伝性疾患の治療に使用されます。mRNAを送達することにより、体の独自の細胞機構は必要なタンパク質を生成することができ、疾患の症状を軽減する可能性があります。
ゲノム編集
ピペリジン誘導体の用途は、CRISPR-Cas9などのゲノム編集技術にまで及びます 。これらの化合物は、Cas9タンパク質とガイドRNAをコードするmRNAの送達を支援し、ゲノムへの正確な修飾を可能にします。これは、遺伝子治療や遺伝性疾患の治療に大きな影響を与えます。
抗ウイルス薬
特定のピペリジン誘導体は抗ウイルス特性を示し、抗ウイルス薬の潜在的な用途について研究されています 。これらの化合物は、ウイルスの複製を阻害したり、抗ウイルス薬の送達を支援したりして、ウイルス感染症の治療に有望な道筋を提供します。
薬理学的用途
3-(シクロペンチルメチリデン)ピペリジンを含むピペリジン誘導体は、さまざまなクラスの医薬品に存在します 。それらは、さまざまな薬理学的活性を有することが判明しており、創薬と開発において貴重な存在となっています。これらの化合物の多様性により、さまざまな健康状態の薬剤を創出するために使用できます。
生物活性化合物の合成
置換ピペリジンの合成は、多くの生物活性化合物に存在するため、重要な研究分野です 。研究者は、これらの誘導体を合成するための高速で費用対効果の高い方法の開発に焦点を当てており、それらはその後、新薬の創出に使用できます。
がんにおける分子機構
ピペリジン化合物は、がん細胞における分子機構への影響について研究されてきました。 たとえば、ピペリンは、乳がん細胞株においてAktシグナル伝達経路を阻害することが示されており、これはしばしばがんの進行に関与する経路です 。これらの機構を理解することで、標的がん療法の開発につながる可能性があります。
作用機序
Mode of Action
- likely interacts with cellular proteins or receptors, leading to downstream effects. One possible mechanism involves modulating key signaling pathways. For instance:
- This transcription factor plays a role in inflammation, cell survival, and immune responses. Inhibition of NF-κB by the compound could affect cancer cell growth and survival . This pathway regulates cell proliferation, survival, and metabolism. Modulation of PI3K/Akt signaling may impact cancer progression. Activation of caspases (such as caspase-3 and caspase-9) and cleavage of PARP (poly ADP-ribose polymerase) can induce apoptosis in cancer cells .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
3-(Cyclopentylmethylidene)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
3-(Cyclopentylmethylidene)piperidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitofusins, which are proteins involved in mitochondrial fusion and transport . This modulation can lead to changes in mitochondrial dynamics, affecting cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(Cyclopentylmethylidene)piperidine involves its binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, such as beta secretase, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Additionally, 3-(Cyclopentylmethylidene)piperidine can activate mitofusins, leading to enhanced mitochondrial fusion and transport . These interactions at the molecular level contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopentylmethylidene)piperidine have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 3-(Cyclopentylmethylidene)piperidine can result in changes in cellular function, including alterations in mitochondrial dynamics and energy production .
Dosage Effects in Animal Models
The effects of 3-(Cyclopentylmethylidene)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance mitochondrial function and improve cellular energy production. At high doses, it can lead to toxic effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-(Cyclopentylmethylidene)piperidine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 3-(Cyclopentylmethylidene)piperidine within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with mitochondrial transport proteins, facilitating its accumulation in mitochondria . This localization is crucial for its effects on mitochondrial dynamics and cellular energy production.
Subcellular Localization
3-(Cyclopentylmethylidene)piperidine is primarily localized in the mitochondria, where it exerts its effects on mitochondrial fusion and transport . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is essential for its activity and function in modulating mitochondrial dynamics.
特性
IUPAC Name |
3-(cyclopentylmethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGARCHCKKJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
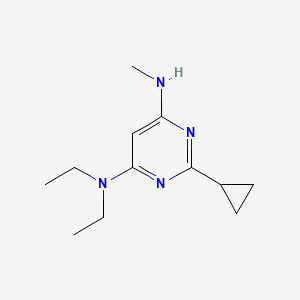
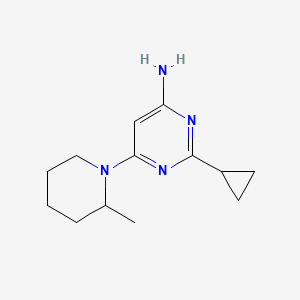
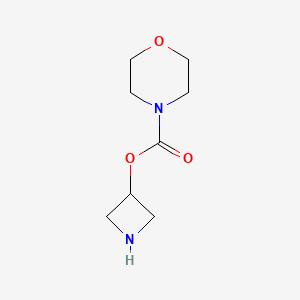

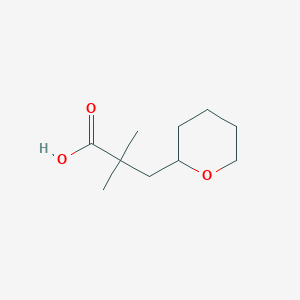


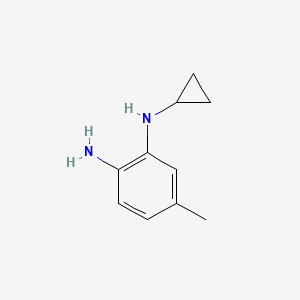

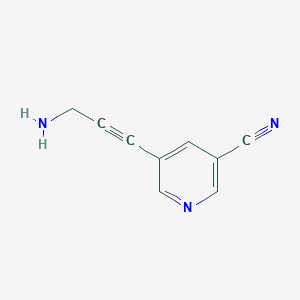

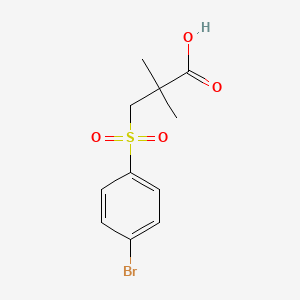
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)